Sulfonato

Descripción general

Descripción

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are a class of organosulfur compounds that are salts or esters of sulfonic acids. They contain the functional group R−S(=O)₂−O−, where R is typically an organic group. 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are known for their stability in water, non-oxidizing nature, and colorless appearance. They are widely used in various applications, including detergents, ion-exchange resins, and as intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts have diverse applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

Medicine: 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are used in drug formulations and as active pharmaceutical ingredients.

Industry: Employed in the production of detergents, water-soluble dyes, and ion-exchange resins.

Mecanismo De Acción

Target of Action

Sulphonates primarily target potassium ions in the body . They function as potassium-binding resins in the intestines . This binding action plays a crucial role in the treatment of conditions like hyperkalemia, which is characterized by abnormally high potassium levels .

Mode of Action

They bind to excess potassium, carrying it out of the body . The indigestible potassium-polystyrene sulfonate complex is excreted with the feces, preventing the absorption of potassium into the bloodstream . As a result, the serum potassium level decreases .

Biochemical Pathways

Sulphonates affect the exchange of sodium and potassium in the body . This interaction influences various biochemical pathways, particularly those associated with lipid metabolism . For instance, the assimilation of inorganic sulfate by plants and bacteria, which is crucial for the synthesis of the amino acids cysteine and methionine, can be influenced by sulphonates .

Pharmacokinetics

Sulphonates exhibit unique ADME (Absorption, Distribution, Metabolism, Excretion) properties. These properties impact their bioavailability and their effectiveness in treating conditions like hyperkalemia .

Result of Action

The molecular and cellular effects of sulphonates’ action are significant. By binding to potassium ions, sulphonates help regulate potassium levels in the body . This action can alleviate symptoms associated with hyperkalemia . On a cellular level, sulphonates can disrupt microbial dynamics and their important biogeochemical processes, hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulphonates. For instance, the presence of surfactants in trace concentration and environmental matrices can affect the effectiveness of sulphonates . Additionally, the fate, distribution, and persistence of sulphonates in the environment are mainly influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .

Análisis Bioquímico

Biochemical Properties

Sulphonate interacts with various enzymes, proteins, and other biomolecules. For instance, naringenin 8-sulphonate from Parinari excelsa Sabine has been evaluated for its ability to act as a natural anti-inflammatory . The presence and position of the sulphur group in the molecule significantly influence its physicochemical and ADMET properties .

Cellular Effects

Sulphonate influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, naringenin 8-sulphonate has been found to cause significant DNA fragmentation .

Molecular Mechanism

At the molecular level, sulphonate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulphonate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of sulphonate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulphonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulphonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of sulphonate and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts can be synthesized through several methods:

Strecker Sulfite Alkylation: An alkali sulfite salt displaces a halide in the presence of an iodine catalyst.

Condensation of Sulfonyl Halide with Alcohol: This reaction occurs in pyridine, producing sulfonic esters.

Industrial Production Methods

Industrial production of sulphonates often involves the sulfonation of aromatic compounds using sulfur trioxide or chlorosulfuric acid. For example, alkylbenzenesulfonic acids are produced by reacting sulfur trioxide with alkylbenzenes .

Análisis De Reacciones Químicas

Types of Reactions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts undergo various chemical reactions, including:

Oxidation: Sulfonic acids can be oxidized to form sulfonates.

Substitution: Sulfonates can participate in nucleophilic substitution reactions due to the good leaving group properties of the sulfonate group.

Common Reagents and Conditions

Sulfur Trioxide: Used in the sulfonation of aromatic compounds.

Chlorosulfuric Acid: Another reagent for sulfonation reactions.

Alkali Sulfites: Used in the Strecker sulfite alkylation.

Major Products

Sulfonic Esters: Formed from the reaction of sulfonyl halides with alcohols.

Sulfonamides: Produced through reactions involving sulfonylating agents.

Comparación Con Compuestos Similares

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are compared with other similar compounds like:

Carboxylates: Both are strong acids, but sulphonates are generally stronger.

Phosphonates: Similar in structure but contain phosphorus instead of sulfur.

Sulfonamides: Contain a sulfonyl group bonded to an amine.

List of Similar Compounds

- Methanesulfonate (Mesylate)

- Trifluoromethanesulfonate (Triflate)

- Ethanesulfonate (Esylate)

- Tosylate (p-Toluenesulfonate)

- Benzenesulfonate (Besylate)

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are unique due to their strong acidity, stability, and versatility in various applications, making them indispensable in both scientific research and industrial processes.

Propiedades

IUPAC Name |

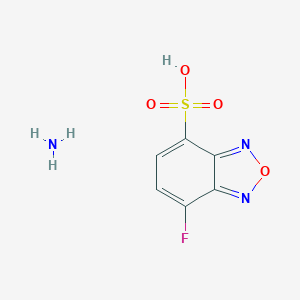

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHNMVSKXFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005098 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84806-27-9 | |

| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.